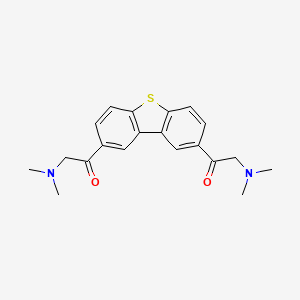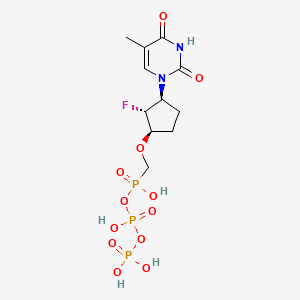
3'-Diphosphoryl-phosphonate-2'-fluorocyclopentylthymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine is a synthetic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to a carbon atom, which distinguishes them from phosphates where the phosphorus atom is bonded to an oxygen atom
Métodos De Preparación
The synthesis of 3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine involves several steps. One common method for synthesizing phosphonates is through the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate ester . Another method involves the use of palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and aryl or vinyl halides . These reactions typically occur under mild conditions and can be adapted for large-scale industrial production.
Análisis De Reacciones Químicas
3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonate group can lead to the formation of phosphonic acids, while reduction can yield phosphine derivatives.
Aplicaciones Científicas De Investigación
3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme and binding to the active site. This prevents the enzyme from catalyzing its normal reaction, thereby inhibiting its activity . The specific pathways involved depend on the enzyme being targeted and the specific structure of the compound.
Comparación Con Compuestos Similares
3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine can be compared with other similar compounds such as:
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: This compound also contains a phosphonate group and is used in similar applications such as organic synthesis and enzyme inhibition.
Phosphonopeptides: These are peptides in which a phosphonic acid group replaces the carboxylic acid group.
The uniqueness of 3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine lies in its specific structure, which allows it to interact with a unique set of molecular targets and pathways, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
135444-85-8 |
|---|---|
Fórmula molecular |
C11H18FN2O12P3 |
Peso molecular |
482.19 g/mol |
Nombre IUPAC |
[(1R,2R,3S)-2-fluoro-3-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C11H18FN2O12P3/c1-6-4-14(11(16)13-10(6)15)7-2-3-8(9(7)12)24-5-27(17,18)25-29(22,23)26-28(19,20)21/h4,7-9H,2-3,5H2,1H3,(H,17,18)(H,22,23)(H,13,15,16)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
Clave InChI |
UFSYEQZNALCGEJ-DJLDLDEBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H]([C@@H]2F)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CCC(C2F)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)
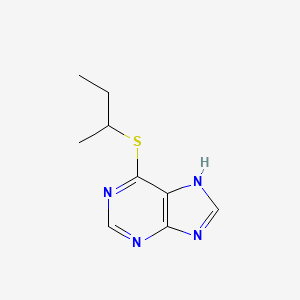
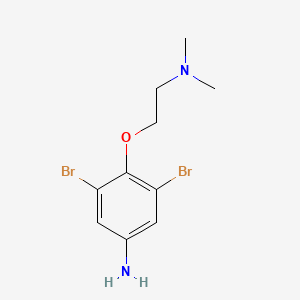
![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)
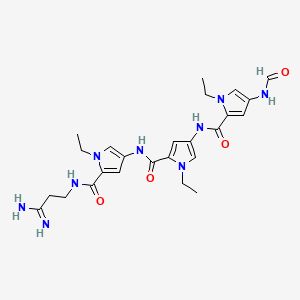

![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)


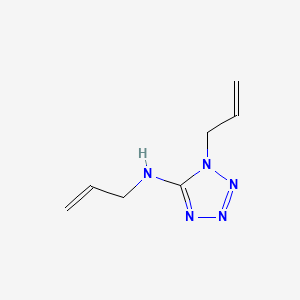
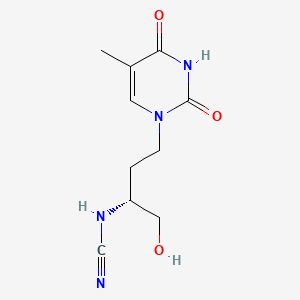
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)
